molecular formula C9H6ClFN2 B6293979 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole CAS No. 1444302-83-3

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole

Cat. No.: B6293979
CAS No.: 1444302-83-3
M. Wt: 196.61 g/mol
InChI Key: QVUKCOJXRSREAG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a chemical scaffold of significant interest in pharmaceutical and agrochemical research. This compound serves as a versatile building block for synthesizing more complex molecules. Its structure combines a pyrazole heterocycle, known for its wide spectrum of biological activities, with a 4-chloro-2-fluorophenyl group, which can influence the molecule's electronic properties and binding affinity. The pyrazole core is a privileged structure in medicinal chemistry, extensively documented for its diverse pharmacological potential. Scientific reviews highlight that pyrazole-containing compounds are associated with anti-inflammatory, antimicrobial, anticancer, and antiviral activities, among others . The presence of halogen substituents, such as chlorine and fluorine, is a common strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and its interaction with biological targets. This compound is intended for research applications as a key synthetic intermediate. It can be utilized to develop novel active molecules or as a precursor for generating focused libraries in drug discovery campaigns. Note: The specific properties and applications discussed are inferred from the well-established profile of the pyrazole chemical class and its common derivatives. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUKCOJXRSREAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Mechanism

The iodine-mediated cyclization in Source proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by iodine-induced dehydrogenation. Computational studies suggest that electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring accelerate cyclization by stabilizing the transition state.

Chalcone Reaction Pathway

Condensation of chalcones with hydrazine forms a hydrazone intermediate, which undergoes acid-catalyzed cyclization to yield pyrazoline. Oxidation via radical pathways (e.g., using DDQ) removes two hydrogen atoms, aromatizing the ring.

Fluorination Selectivity

Electrophilic fluorination favors para positions on electron-rich arenes. However, steric effects from the 4-chloro group in the precursor may direct fluorine to the ortho position, as observed in Source .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1-(4-Chloro-2-fluorophenyl)-1H-pyrazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Notably, pyrazole derivatives have been developed for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) and as inhibitors for various enzymes and receptors.

  • Anti-inflammatory Activity : Studies have shown that certain derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, with some compounds demonstrating up to 85% inhibition at specific concentrations compared to standard drugs like dexamethasone .
  • Anticancer Properties : Research indicates that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, with specific compounds exhibiting potent antibacterial effects comparable to established antibiotics .

Material Science

Advanced Materials Development
In material science, this compound is utilized in the development of polymers and coatings. Its unique chemical properties allow for the synthesis of materials with enhanced thermal stability and chemical resistance.

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to improve mechanical properties and functional characteristics, making it suitable for applications in coatings and adhesives.

Biological Studies

Biochemical Assays
This compound is employed in various biochemical assays aimed at studying enzyme kinetics and inhibition. Its ability to bind selectively to certain enzymes makes it a valuable tool in pharmacological research.

  • Enzyme Inhibition Studies : this compound has been investigated for its inhibitory effects on enzymes such as Factor XIa (FXIa), which is relevant in anticoagulant drug discovery. Specific derivatives have shown promising inhibitory activity with Ki values indicating effective binding affinities.

Case Studies and Research Findings

Several case studies highlight the diverse applications of this compound:

StudyApplicationFindings
Selvam et al.Anti-inflammatoryNovel pyrazole derivatives showed up to 85% inhibition of TNF-α at 10 µM concentration .
Nagarapu et al.AntimicrobialCompounds demonstrated significant activity against E. coli and S. aureus; specific structural modifications enhanced efficacy .
El-Sayed et al.AnticancerNew pyrazole derivatives exhibited optimal anti-inflammatory activity comparable to standard drugs .
Chovatia et al.AntitubercularCompounds tested against MTB strain showed promising results at low concentrations .

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrazole Derivatives

Compound Substituents on Phenyl Ring Key Structural Features Applications/Properties Reference
This compound 4-Cl, 2-F Electron-withdrawing groups enhance stability Ligand precursor, medicinal chemistry
1-(2-Chloro-4,5-difluorophenyl)-1H-pyrazole 2-Cl, 4-F, 5-F Increased fluorination improves lipophilicity RyR regulators (insecticides)
1-(4-Chlorophenyl)-1H-pyrazol-3-ol 4-Cl, 3-OH Hydroxyl group enables hydrogen bonding Herbicide intermediates
1-(2-Chloro-5-fluorophenyl)-1H-pyrazole-4-carboxamide 2-Cl, 5-F, 4-carboxamide Amide group enhances solubility and binding Pharmacological agents (unnamed targets)

Key Observations:

  • Substituent Position : The 2-fluoro and 4-chloro substituents in the target compound create a meta-para substitution pattern, distinct from the 2,4,5-trifluoro substitution in RyR-active analogs . This difference likely alters steric interactions in protein binding pockets.
  • Bond Lengths: Pyrazolone derivatives (e.g., 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one) exhibit shorter C═O bond lengths (~1.21–1.31 Å) compared to the C–N bonds in non-ketonic pyrazoles, indicating greater conjugation and stability in pyrazolones .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Compound Molecular Weight LogP (Predicted) Solubility Thermal Stability
This compound 226.6 ~2.8 Low (lipophilic) Moderate
1-(2-Chloro-5-fluorophenyl)-1H-pyrazole-4-carboxamide 322.7 ~1.5 Moderate (polar) High
1-(4-Chlorophenyl)-1H-pyrazol-3-ol 184.6 ~1.9 High (due to -OH) Low

Key Observations:

  • Lipophilicity : The target compound’s higher LogP compared to carboxamide derivatives suggests better membrane permeability but lower aqueous solubility.
  • Thermal Stability : Pyrazolones (e.g., ) decompose at higher temperatures (~435–436 K) due to conjugated ketone groups, whereas simple pyrazoles exhibit moderate stability .

Biological Activity

1-(4-Chloro-2-fluorophenyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Structure and Properties

The compound features a pyrazole ring substituted with a 4-chloro-2-fluorophenyl group. Its molecular formula is C10H6ClFN2C_{10}H_6ClFN_2, with a molecular weight of 240.62 g/mol. The specific halogen substitutions are believed to influence its biological activity and reactivity profile significantly.

Biological Activities

This compound exhibits a range of biological activities, particularly as an enzyme inhibitor . Below are key areas of its biological activity:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit various cancer cell lines. For example, derivatives similar to this compound have demonstrated significant cytotoxic effects against HepG2 and A549 cancer cells, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promising results in reducing tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) levels in vitro. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
  • Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antimicrobial properties against various bacterial strains. For instance, compounds derived from similar structures have shown effectiveness against E. coli and S. aureus .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes or receptors:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, blocking substrate access and thereby reducing enzymatic activity. This is particularly relevant in the context of anticancer and anti-inflammatory applications .
  • Targeting Kinases : Some studies highlight the potential of pyrazole derivatives to inhibit kinase activity, which is crucial in cancer cell proliferation and survival pathways. For example, certain derivatives have been associated with significant inhibition of kinases such as Aurora A/B .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound NameBiological ActivityNotes
1-(4-Chlorophenyl)-1H-pyrazoleAnticancerLacks fluorine substitution, affecting reactivity
1-(4-Fluorophenyl)-1H-pyrazoleAnti-inflammatoryDifferent halogen substitution influences activity
This compound-3-carboxylic acidEnzyme inhibitorSpecific substitutions enhance enzyme inhibition potency

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

  • Anticancer Research : A study evaluated various pyrazole derivatives against multiple cancer cell lines, revealing that certain compounds exhibited IC50 values lower than established chemotherapeutics like cisplatin .
  • Anti-inflammatory Studies : In vivo studies demonstrated that specific pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
  • Antimicrobial Efficacy : Compounds were tested against a panel of bacterial strains, with some exhibiting comparable efficacy to conventional antibiotics, highlighting their potential application in treating infections .

Q & A

Q. What are the common synthetic routes for 1-(4-Chloro-2-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions, starting with halogenation of the phenyl ring followed by cyclocondensation to form the pyrazole core. For example, nucleophilic substitution using amines under basic conditions (e.g., K₂CO₃ in DMF at 80°C) can introduce the pyrazole moiety . Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters such as temperature, solvent polarity, and catalyst loading. Reaction monitoring via TLC and intermediate characterization by NMR ensures fidelity at each step .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions, with characteristic shifts for aromatic protons (δ 7.2–8.1 ppm) and C-F coupling (~245 ppm for ¹³C-F) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and crystallographic packing, particularly for halogen bonding interactions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 226.03) .
  • IR Spectroscopy : Identifies functional groups, such as C-F stretches (~1100 cm⁻¹) and aromatic C-H bends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated pyrazole derivatives?

Discrepancies in IC₅₀ values (e.g., variations across cell lines ) often stem from differences in assay protocols. To address this:

  • Standardize cell culture conditions (e.g., passage number, serum concentration).
  • Validate compound purity via HPLC (≥95%) and orthogonal assays (e.g., enzymatic vs. cell-based inhibition).
  • Perform meta-analyses controlling for pharmacokinetic factors (e.g., metabolic stability in liver microsomes) .

Q. What strategies enable rational design of derivatives for structure-activity relationship (SAR) studies?

  • Substituent Modulation : Introduce electron-withdrawing groups (e.g., -CF₃ at C-3 ) to enhance target binding.
  • Computational Modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with biological targets like kinase domains. Prioritize derivatives with favorable binding energies (ΔG < -8 kcal/mol) .
  • Parallel Synthesis : Employ 96-well plate arrays to synthesize and screen derivatives systematically, accelerating SAR exploration .

Q. What advanced crystallographic techniques address challenges in structural determination of halogenated pyrazoles?

  • Twinning and Weak Diffraction : Use SHELXL’s TWIN and BASF commands to refine twinned crystals or low-resolution data (d > 1.0 Å) .
  • Halogen Bonding Analysis : Hirshfeld surface analysis quantifies Cl/F···π interactions, which influence crystal packing and stability .
  • High-Pressure Freezing : Stabilize crystals during data collection to mitigate radiation damage .

Q. How can reaction pathways for pyrazole functionalization be optimized to avoid side products?

  • Kinetic Control : Use low temperatures (-20°C) to favor nucleophilic substitution over elimination .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions to improve regioselectivity .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions in real time .

Methodological Considerations

  • Data Contradiction Analysis : When conflicting biological data arise, compare assay endpoints (e.g., IC₅₀ vs. EC₅₀) and validate using isogenic cell lines to isolate genetic variables .
  • Crystallographic Refinement : For disordered halogen atoms, apply ISOR and DELU restraints in SHELXL to improve thermal parameter modeling .

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